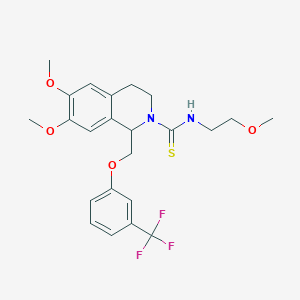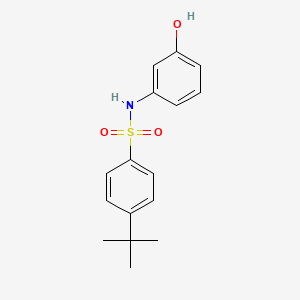![molecular formula C17H19N5O2S B2884391 N-([2,3'-bipyridin]-4-ylmethyl)-1-isopropyl-1H-imidazole-4-sulfonamide CAS No. 2034247-28-2](/img/structure/B2884391.png)
N-([2,3'-bipyridin]-4-ylmethyl)-1-isopropyl-1H-imidazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-([2,3’-bipyridin]-4-ylmethyl)-1-isopropyl-1H-imidazole-4-sulfonamide is a complex organic compound that features a bipyridine moiety linked to an imidazole sulfonamide structure. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The bipyridine unit is known for its strong coordination properties, making it a valuable ligand in coordination chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-4-ylmethyl)-1-isopropyl-1H-imidazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the bipyridine derivative. Common methods include:
Coupling Reactions: Bipyridine derivatives can be synthesized through metal-catalyzed coupling reactions such as Suzuki, Stille, and Negishi couplings.
N-Alkylation: The bipyridine derivative undergoes N-alkylation using appropriate alkylating agents under controlled conditions.
Sulfonamide Formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production efficiently.
化学反応の分析
Types of Reactions
N-([2,3’-bipyridin]-4-ylmethyl)-1-isopropyl-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be employed to modify the oxidation state of the bipyridine unit.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bipyridine unit typically yields bipyridinium salts, while reduction can lead to the formation of reduced bipyridine derivatives .
科学的研究の応用
N-([2,3’-bipyridin]-4-ylmethyl)-1-isopropyl-1H-imidazole-4-sulfonamide has a wide range of scientific research applications:
作用機序
The mechanism of action of N-([2,3’-bipyridin]-4-ylmethyl)-1-isopropyl-1H-imidazole-4-sulfonamide involves its ability to coordinate with metal ions. This coordination can influence various biochemical pathways and molecular targets, including:
Metal Ion Coordination: The bipyridine moiety binds to metal ions, affecting their reactivity and stability.
Enzyme Inhibition: By coordinating with metal ions in metalloenzymes, the compound can inhibit enzyme activity.
Signal Transduction: The compound may interfere with metal-dependent signal transduction pathways.
類似化合物との比較
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative used extensively as a ligand in coordination chemistry.
4,4’-Bipyridine: Another bipyridine isomer with similar coordination properties but different spatial arrangement.
Imidazole-4-sulfonamide: A related compound lacking the bipyridine moiety, used in various chemical and biological applications.
Uniqueness
N-([2,3’-bipyridin]-4-ylmethyl)-1-isopropyl-1H-imidazole-4-sulfonamide is unique due to the combination of the bipyridine and imidazole sulfonamide structures. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to simpler bipyridine or imidazole derivatives .
特性
IUPAC Name |
1-propan-2-yl-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]imidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2S/c1-13(2)22-11-17(20-12-22)25(23,24)21-9-14-5-7-19-16(8-14)15-4-3-6-18-10-15/h3-8,10-13,21H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSQOHTIEWTVWLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1)S(=O)(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 4-(2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2884308.png)

![1-(2,5-dimethoxyphenyl)-4-(1-(2-(4-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2884313.png)

![[1-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride](/img/structure/B2884315.png)
![2-Phenyl-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]butan-1-one](/img/structure/B2884316.png)



![8-fluoro-3,5-bis(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2884322.png)


![9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(2-methoxyphenoxy)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2884328.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(phenylamino)piperidine-4-carboxylic acid](/img/structure/B2884329.png)
